(3-Chloro-5-ethoxyphenyl)methanamine

Enzyme Inhibition Monoamine Oxidase SAR

Standard benzylamines fail to achieve selective MAO-A or PNMT engagement due to mismatched electronic and steric profiles. This 3-chloro-5-ethoxy substituted analog solves that gap. - **Biological Validation**: 60 nM IC50 (human MAO-A); 1.11 µM Ki (PNMT). - **Physicochemical Advantage**: clogP ~2.1 (0.8 higher than 4-ethoxy analog) for CNS permeability. - **Supply**: ≥95% purity, white to off-white crystalline powder, immediate dispatch.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 1860683-02-8
Cat. No. B1413623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-ethoxyphenyl)methanamine
CAS1860683-02-8
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)CN)Cl
InChIInChI=1S/C9H12ClNO/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5H,2,6,11H2,1H3
InChIKeyWUSVPUUOGISOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-5-ethoxyphenyl)methanamine Identity and Specifications


(3-Chloro-5-ethoxyphenyl)methanamine, also known as 3-chloro-5-ethoxybenzylamine, is a substituted benzylamine derivative with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is typically supplied as a white to off-white crystalline powder with a standard purity specification of 95% . The compound features a primary amine group attached to a phenyl ring that is substituted with a chlorine atom at the meta position and an ethoxy group at the para position relative to the methylene bridge [1]. This specific substitution pattern distinguishes it from other positional isomers and defines its chemical reactivity profile in synthetic and biological applications.

Selection Logic
Defined 3-chloro-5-ethoxy substitution pattern for SAR-dependent enzyme studies
Workflow Fit
Supports monoamine oxidase and PNMT target-engagement assays
Procurement Context
Crystalline powder with standard specification for synthetic building-block use

(3-Chloro-5-ethoxyphenyl)methanamine vs. Simple Analogs: Key Advantages


Generic substitution with unsubstituted benzylamine, 4-ethoxybenzylamine, or 3-chlorobenzylamine fails to replicate the specific electronic and steric profile conferred by the 3-chloro-5-ethoxy substitution pattern. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) while the ethoxy group provides electron-donating resonance (+M) and lipophilic bulk [1]. This combination modulates the basicity of the amine, influences the compound's solubility in both aqueous and organic phases, and critically determines its binding interactions with biological targets such as monoamine oxidases and phenylethanolamine N-methyltransferase (PNMT) [2]. Unlike simpler analogs, the precise spatial arrangement of these substituents on the phenyl ring is required for the compound's role as a building block in more complex synthetic schemes and its observed biological activity profile .

Electronic Profile Unsubstituted or mono-substituted benzylamines lack the combined -I and +M effects of the 3-chloro-5-ethoxy pattern, which modulates amine basicity and target binding.
Lipophilicity 4-Ethoxybenzylamine may not replicate the target compound's higher clogP, potentially altering membrane permeability and distribution in cell-based assays.
Target Engagement 3-Chlorobenzylamine may not provide the defined PNMT binding affinity; the 5-ethoxy group appears relevant for the reported interaction profile.

(3-Chloro-5-ethoxyphenyl)methanamine Quantitative Comparison vs. Analogs


MAO-A Inhibition: Outperformance vs. Unsubstituted Benzylamine

The target compound exhibits significantly greater inhibitory potency against human recombinant monoamine oxidase A (MAO-A) compared to unsubstituted benzylamine, a common baseline comparator. This is directly attributable to the 3-chloro-5-ethoxy substitution pattern [1].

MAO-A Inhibition vs. Benzylamine
Class-level inference
Target IC50 = 60 nM>2,300-fold difference
Supports MAO-A inhibition study fit
Comparator (benzylamine) IC50 ≈ 140,000 nM. Assay context: recombinant human MAO-A, Sf9 cells, 5-HT substrate.
Enzyme Inhibition Monoamine Oxidase SAR

Lipophilicity (clogP) vs. 4-Ethoxybenzylamine

The calculated partition coefficient (clogP) for (3-Chloro-5-ethoxyphenyl)methanamine is higher than that of its 4-ethoxybenzylamine analog, indicating greater lipophilicity due to the chlorine substitution. This difference influences membrane permeability and distribution [1].

Lipophilicity vs. 4-Ethoxybenzylamine
Class-level inference
Target clogP = 2.1 ± 0.2~0.8 log unit higher
Supports CNS permeability study context
Comparator clogP = 1.3 ± 0.2. In silico prediction; review required for experimental confirmation.
Lipophilicity ADME Drug Design

Selective PNMT Binding vs. 3-Chlorobenzylamine

The compound demonstrates a specific binding interaction with phenylethanolamine N-methyltransferase (PNMT), with a measured Ki of 1.11 µM. The presence of the 5-ethoxy group appears to enhance binding compared to 3-chlorobenzylamine, which lacks this moiety [1].

PNMT Binding vs. 3-Chlorobenzylamine
Class-level inference
Target Ki = 1,110 nMComparator Ki not reported
Supports PNMT target-engagement review
Bovine PNMT radiochemical assay. Class-level analysis suggests weaker activity for mono-substituted analogs.
PNMT Inhibition Target Selectivity Benzylamine SAR

(3-Chloro-5-ethoxyphenyl)methanamine Research Applications


Selective MAO-A Inhibitor Development

The 60 nM IC50 against human MAO-A, representing a >2,300-fold improvement over unsubstituted benzylamine [1], makes this compound a suitable starting point for the development of selective MAO-A inhibitors. Research programs focused on antidepressant or neuroprotective agents would prioritize this compound over simpler benzylamines to ensure meaningful target engagement from the initial screening stage.

PNMT Structure-Activity Relationship Studies

With a defined Ki of 1.11 µM for PNMT [1], (3-Chloro-5-ethoxyphenyl)methanamine serves as a specific molecular probe to investigate the active site requirements of this enzyme. It is a more appropriate tool than mono-substituted analogs, as its substitution pattern is directly correlated with the observed binding affinity, allowing for informed SAR studies in the context of cardiovascular or CNS research.

CNS-Penetrant Probe Synthesis

The calculated clogP of ~2.1, which is approximately 0.8 log units higher than 4-ethoxybenzylamine [1], positions this compound as a preferred intermediate for the synthesis of chemical probes intended for central nervous system (CNS) applications. The enhanced lipophilicity is a key design criterion for improving passive blood-brain barrier permeability, differentiating it from less lipophilic benzylamine alternatives in CNS drug discovery programs.

Dual MAO-A/PNMT Inhibitor Design

The unique combination of MAO-A inhibitory activity (IC50 = 60 nM) and PNMT binding affinity (Ki = 1.11 µM) within a single molecular scaffold [1] suggests a specific application in designing dual-target inhibitors. This profile is not expected from simpler benzylamine analogs, making (3-Chloro-5-ethoxyphenyl)methanamine a unique building block for exploring polypharmacology in the treatment of complex neurological disorders where both targets are implicated.

Application
Selection Property
Validation Focus
MAO-A pathway studies
MAO-A inhibition assay context
Recombinant human MAO-A endpoint review
PNMT structure-activity research
PNMT binding probe context
Active-site requirement model review
CNS probe synthesis
Calculated lipophilicity profile
Blood-brain barrier permeability interpretation
Dual-target inhibitor design
MAO-A/PNMT polypharmacology scaffold
Dual-target model-response context

Technical Documentation Hub

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